Vinbarbital
Overview
Description
Vinbarbital is a hypnotic drug that belongs to the class of barbiturate derivatives. It was developed by Sharp and Dohme in 1939 . The compound is known for its sedative properties and has been used in various medical applications, particularly as a central nervous system depressant .
Preparation Methods
The synthesis of Vinbarbital involves the reaction of barbituric acid with appropriate alkylating agents. The general synthetic route includes the condensation of urea with malonic acid derivatives to form barbituric acid, followed by alkylation with ethyl and methylbutenyl groups . Industrial production methods typically involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Vinbarbital undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide.
Scientific Research Applications
Vinbarbital has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying barbiturate chemistry and reaction mechanisms.
Biology: Investigated for its effects on biological systems, particularly its interaction with central nervous system receptors.
Medicine: Employed as a sedative and hypnotic agent in clinical settings.
Industry: Utilized in the synthesis of other barbiturate derivatives and related compounds
Mechanism of Action
Vinbarbital exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. This leads to increased inhibitory neurotransmission, resulting in sedation and hypnosis. The molecular targets include various subunits of the GABA receptor, which are potentiated by this compound .
Comparison with Similar Compounds
Vinbarbital is unique among barbiturates due to its specific alkyl substituents, which influence its pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Phenobarbital: Another barbiturate with a longer duration of action and different clinical uses.
Barbital: A simpler barbiturate with similar sedative properties but different metabolic pathways.
Thiopental: A barbiturate used primarily for induction of anesthesia, with a faster onset of action compared to this compound .
This compound’s unique structure and properties make it a valuable compound for both research and clinical applications.
Properties
IUPAC Name |
5-ethyl-5-[(E)-pent-2-en-2-yl]-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFOHKSPUDGZPR-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C1(C(=O)NC(=O)NC1=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C)/C1(C(=O)NC(=O)NC1=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859237 | |
Record name | 5-Ethyl-5-[(1E)-1-methyl-1-buten-1-yl]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125-42-8, 75016-38-5 | |
Record name | Vinbarbital [INN:BAN:DCF:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinbarbital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13377 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VINBARBITAL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Ethyl-5-[(1E)-1-methyl-1-buten-1-yl]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinbarbital | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.309 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINBARBITAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NZH2C1T6O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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